N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with other functional groups such as chloro, methyl, and pyrrolidin-1-ylsulfonyl. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-chloro-5-(trifluoromethyl)aniline: This intermediate can be synthesized by reacting 2-chloro-5-(trifluoromethyl)nitrobenzene with a reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of the sulfonyl chloride: The intermediate 2-chloro-5-(trifluoromethyl)aniline is then reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.
Coupling with 4-methyl-3-aminobenzamide: The sulfonyl chloride is then coupled with 4-methyl-3-aminobenzamide in the presence of a base such as triethylamine to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide can be compared with other similar compounds, such as:
N-(2-chloro-5-trifluoromethyl-phenyl)-2-methyl-benzamide: This compound has a similar structure but lacks the pyrrolidin-1-ylsulfonyl group, which may result in different chemical properties and biological activities.
N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide: This compound contains an imidodicarbonimidic diamide group instead of the benzamide group, leading to different reactivity and applications.
Benzenamine, 2-chloro-5-(trifluoromethyl)-: This simpler compound lacks the additional functional groups present in this compound, making it less versatile in certain applications.
Properties
Molecular Formula |
C19H18ClF3N2O3S |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C19H18ClF3N2O3S/c1-12-4-5-13(10-17(12)29(27,28)25-8-2-3-9-25)18(26)24-16-11-14(19(21,22)23)6-7-15(16)20/h4-7,10-11H,2-3,8-9H2,1H3,(H,24,26) |
InChI Key |
GSNBRAWGEVHXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
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